molecular formula C37H27N B13652110 N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13652110
M. Wt: 485.6 g/mol
InChI Key: NEUDKMQWMOVRAZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C37H27N

Molecular Weight

485.6 g/mol

IUPAC Name

4-phenyl-N-[4-(9-phenylfluoren-9-yl)phenyl]aniline

InChI

InChI=1S/C37H27N/c1-3-11-27(12-4-1)28-19-23-31(24-20-28)38-32-25-21-30(22-26-32)37(29-13-5-2-6-14-29)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26,38H

InChI Key

NEUDKMQWMOVRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

This is the predominant method used to prepare the compound, involving the coupling of aryl halides with amines under palladium catalysis.

Parameter Typical Conditions
Catalyst Pd(dibenzylideneacetone) (Pd(dba)2), 1 mol%
Ligand Tri-tert-butylphosphine, 2 mol%
Base Sodium tert-butoxide (NaOtBu), 2-3 equivalents
Solvent Toluene or xylene
Temperature 100–130 °C
Reaction Time 5–12 hours
Atmosphere Inert (nitrogen or argon)

Example Procedure:

  • In a nitrogen-purged flask, 4-bromo-substituted biphenyl or fluorene derivative and the corresponding amine are combined with Pd(dba)2, tri-tert-butylphosphine, and sodium tert-butoxide in toluene.
  • The mixture is heated at 100–130 °C for 5–12 hours.
  • After cooling, the reaction mixture is quenched with water, and the organic layer is separated.
  • The crude product is purified by silica gel column chromatography and recrystallization from toluene or a toluene/methanol mixture to yield the target compound as a yellow powder with yields typically around 80–85%.

Multi-Step Organic Synthesis with Intermediate Formation

Some methods involve initial formation of N-fluorenyl imines or carbamates as intermediates, which are subsequently transformed into the final amine product.

  • Imine Formation : Condensation of 9H-fluoren-9-amine with an aldehyde in dichloromethane at room temperature in the presence of molecular sieves.
  • Subsequent Functionalization : The imines are then converted via palladium-catalyzed coupling or nucleophilic substitution to introduce the biphenyl amine moiety.

Reaction Optimization and Control

  • Temperature and Time : Elevated temperatures (100–130 °C) and prolonged reaction times (5–12 h) are essential for complete conversion.
  • Solvent Choice : Non-polar solvents like toluene or xylene favor the reaction and solubility of reactants.
  • Catalyst and Ligand Loading : Low catalyst loading (1 mol%) with an appropriate ligand (tri-tert-butylphosphine) enhances selectivity and yield.
  • Inert Atmosphere : Nitrogen or argon atmosphere prevents catalyst deactivation by oxygen or moisture.
  • Purification Techniques : Flash chromatography followed by recrystallization ensures removal of palladium residues and by-products.

Summary Table of Key Preparation Parameters

Aspect Details
Reaction Type Palladium-catalyzed Buchwald-Hartwig amination
Catalyst Pd(dibenzylideneacetone) (Pd(dba)2), 1 mol%
Ligand Tri-tert-butylphosphine, 2 mol%
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or xylene
Temperature 100–130 °C
Reaction Time 5–12 hours
Atmosphere Nitrogen or argon
Yield Typically 80–85%
Purification Silica gel chromatography, recrystallization

Research Findings and Applications

  • The synthesized compound exhibits strong electron-donating properties due to its amine and aromatic structure, making it suitable for OLED applications.
  • Photophysical studies show absorption peaks around 360–365 nm and emission peaks in the blue region (410–445 nm), confirming its utility as a blue light-emitting material.
  • Electrochemical analysis via cyclic voltammetry indicates suitable HOMO-LUMO energy levels for electronic device integration.

Chemical Reactions Analysis

Types of Reactions

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium azide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its electron-rich nature, which enhances its ability to transport holes in electronic devices. The molecular targets include the active layers in OLEDs, where it facilitates charge transport and improves device performance. The pathways involved include the formation of exciplexes, which contribute to the efficiency and stability of the devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in OLED Chemistry

The compound belongs to a class of aromatic amines with extended π-conjugation, often functionalized with fluorene, carbazole, or biphenyl moieties. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of Selected Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Function Synthesis Yield (If Reported) Thermal Stability Data Reference
Target Compound (955959-89-4) C₃₇H₂₇N 485.62 Fluorene-phenyl, biphenyl-amine OLED intermediate N/A Boiling point: ~623°C
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (1242056-42-3) C₅₁H₃₈N₂ 678.86 Carbazole-phenyl, dimethylfluorene OLED host material N/A Solubility: Limited in polar solvents
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine (1160294-96-1) C₃₉H₂₇N₂ 509.65 Carbazole-phenyl Charge-transport layer in OLEDs 92% yield via Buchwald-Hartwig coupling Melting point: 245–247°C
N,N,N',N'-Tetraphenylbenzidine (15546-43-7) C₃₆H₂₈N₂ 480.62 Tetraphenyl backbone Hole-transport layer (HTL) N/A Tg: ~60°C
4''-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP) C₂₄H₂₁N 323.43 Terphenyl core, methyl group Molecular junction studies N/A N/A

Key Findings from Comparative Studies

Electronic Properties :

  • The target compound’s fluorene-phenyl group enhances electron delocalization compared to carbazole-based analogues (e.g., 1160294-96-1), which exhibit higher hole-transport efficiency due to carbazole’s nitrogen lone pairs .
  • Tetraphenylbenzidine (15546-43-7) shows superior thermal stability (glass transition temperature ~60°C) but lower molecular weight than the target compound .

Synthetic Efficiency :

  • Carbazole-containing derivatives (e.g., 1160294-96-1) are synthesized via Buchwald-Hartwig amination with yields exceeding 90%, while brominated analogues (e.g., 728039-63-2) require palladium catalysis and show lower yields (~40%) .

Device Performance :

  • In OLEDs, carbazole derivatives (e.g., 1242056-42-3) are used as host materials due to their high triplet energy levels (>2.7 eV), whereas the target compound serves primarily as a precursor for emissive layer synthesis .

Safety and Handling: The target compound is classified as non-hazardous under standard handling protocols, unlike brominated analogues (e.g., 728039-63-2), which require precautions due to reactivity .

Q & A

Q. How are ¹³C NMR signals assigned for the biphenyl-fluorene backbone?

  • Methodological Answer : Aromatic carbons appear at δ 120–150 ppm. Quaternary carbons (e.g., fluorene C9) resonate near δ 140–145 ppm. DEPT-135 distinguishes CH₃ (e.g., dimethylfluorene, δ 22–25 ppm) from CH/CH₂ groups. Compare with simulated spectra from ChemDraw or ACD/Labs .

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